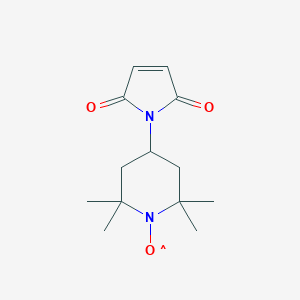

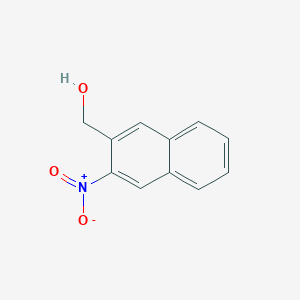

![molecular formula C17H37N2O8P B014085 cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate CAS No. 58459-37-3](/img/structure/B14085.png)

cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate, also known as Cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate, is a useful research compound. Its molecular formula is C17H37N2O8P and its molecular weight is 428.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Clinical Applications

Cyclic and caged phosphates, including structures related to cyclohexanamine and its derivatives, exhibit a wide range of biological effects that are of interest in scientific research. These compounds have been explored for their diverse roles, including their potential as pesticides, therapeutic agents for diseases such as type 2 diabetes mellitus, microbial infections, and tumor therapy. Notably, cyclic phosphates like cyclophosphamide and ifosfamide are already utilized in clinical settings for cancer treatment. Further, the coupling of therapeutic agents with cyclic phosphates allows for targeted drug delivery to specific organs, opening new avenues for medical treatment and drug design (Lorke, Stegmeier-Petroianu, & Petroianu, 2017).

Catalytic and Material Applications

The unique structural features of cyclohexanamine derivatives lend themselves to catalytic applications, particularly in the transformation of biomass-derived furfurals to valuable chemical intermediates like cyclopentanones. This showcases the potential of such compounds in green chemistry and sustainable material production, where they can act as catalysts in environmentally friendly processes. The ability to selectively oxidize cyclohexene, for instance, demonstrates the utility of these compounds in producing industrially relevant chemicals through controlled reactions, highlighting their significance in chemical manufacturing and research (Dutta & Bhat, 2021).

Environmental and Health Impact Studies

Research on organophosphorus flame retardants, which share functional groups with the compound , has increased due to their widespread use and potential environmental and health impacts. Studies focus on understanding the neurotoxic, fertility, reproductive, and carcinogenic effects of these compounds to address safety concerns and regulatory requirements. This research is critical for evaluating the risks associated with exposure to such chemicals in everyday products and for developing safer alternatives (Bruchajzer, Frydrych, & Szymańska, 2015).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate involves the conversion of cyclohexene to cyclohexanone, followed by reductive amination with ammonia and the protected sugar derivative. The resulting amine is then deprotected and phosphorylated to yield the final product.", "Starting Materials": [ "Cyclohexene", "Ammonia", "2,3,4,5-Tetra-O-acetyl-D-ribose", "Hydrogen gas", "Sodium borohydride", "Phosphoric acid" ], "Reaction": [ "Cyclohexene is converted to cyclohexanone via oxidation with potassium permanganate in basic solution.", "Cyclohexanone is then reacted with ammonia and the protected sugar derivative in the presence of hydrogen gas and a catalyst (such as palladium on carbon) to yield the corresponding amine.", "The amine is then deprotected by treatment with sodium borohydride in methanol.", "The resulting amine is then phosphorylated with phosphoric acid to yield the final product, cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate." ] } | |

CAS RN |

58459-37-3 |

Product Name |

cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |

Molecular Formula |

C17H37N2O8P |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/2C6H13N.C5H11O8P/c2*7-6-4-2-1-3-5-6;6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2*6H,1-5,7H2;2-8H,1H2,(H2,9,10,11)/t;;2-,3-,4-,5?/m..1/s1 |

InChI Key |

SSHMAENVNUVVFI-VNISEONSSA-N |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |

SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(O1)OP(=O)(O)O)O)O)O |

Other CAS RN |

58459-37-3 |

synonyms |

D-Ribofuranose 1-(Dihydrogen Phosphate) Biscyclohexanamine; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)

![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)